8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine

説明

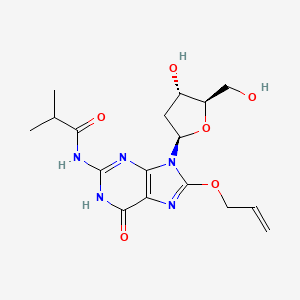

8-Allyloxy-N2-isobutyryl-2’-deoxyguanosine is a novel compound with potential biomedical applications . It exhibits antiviral properties and may be used in the development of drugs to research viral infections, such as herpes simplex virus .

Molecular Structure Analysis

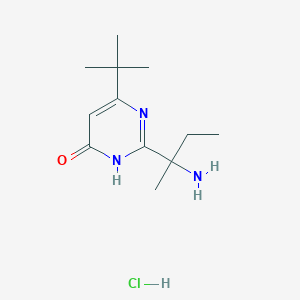

The molecular formula of 8-Allyloxy-N2-isobutyryl-2’-deoxyguanosine is C17H23N5O6 . Its molecular weight is 393.39 g/mol .科学的研究の応用

Synthesis and Reactivity

8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine is an analog of 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine. The synthesis and reactivity of these compounds are critical in scientific research. The synthesis of 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine involves the treatment of its precursor with N-fluorobenzenesulfonimide. This compound demonstrates specific reactivity under acidic conditions and is used in solid-phase synthesis, although it presents challenges in incorporation into oligonucleotides (Solodinin et al., 2020).

Deacylation and Kinetics

The deacylation kinetics of N-isobutyryl analogs, including 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine, play a significant role in scientific research. These kinetics provide insights into the chemical behavior and stability of these compounds under various conditions. For instance, the deacylation of 2-N-isobutyryl-2' and 6-O-methyl-2'-deoxyguanosine shows differing behaviors, correlated with the availability of the enolizable lactam function of the guanine ring (Liguori et al., 1994).

Oligodeoxyribonucleotide Synthesis

The application in oligodeoxyribonucleotide synthesis is another area of research importance. N2-isobutyryl-2'-deoxyguanosine derivatives, including 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine, are used in the synthesis of oligodeoxyribonucleotides. This is achieved by employing the phenylthio group as a phosphate protecting group in solid-phase synthesis, demonstrating the compound's utility in nucleic acid research (Matsuzaki et al., 1987).

Anti-neoplastic Activity

Research into the anti-neoplastic activity of N2-isobutyryl-2'-deoxyguanosine derivatives, including 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine, has shown that these compounds exhibit potent antineoplastic effects. They are active against various human tissue culture tumor cells, influencing DNA and RNA synthesis. This demonstrates the potential therapeutic applications of these compounds in cancer research (Sood et al., 1992).

Biomarker Analysis

8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine and related compounds are also crucial in the analysis of biomarkers like 8-hydroxy-2'-deoxyguanosine. Methods using high-performance liquid chromatography-electrospray tandem mass spectrometry have been developed for the quantification of these biomarkers in biological fluids. This is essential in research related to oxidative stress and DNA damage (Harri et al., 2007).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O6/c1-4-5-27-17-18-12-13(22(17)11-6-9(24)10(7-23)28-11)19-16(21-15(12)26)20-14(25)8(2)3/h4,8-11,23-24H,1,5-7H2,2-3H3,(H2,19,20,21,25,26)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNQHICAZNIMSB-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)

![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)

![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)